molecular formula C4H9NO3S B2687311 N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide CAS No. 1955557-24-0

N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide

Cat. No.: B2687311
CAS No.: 1955557-24-0
M. Wt: 151.18
InChI Key: DUIXELJDHWPJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide is a chemical compound with the molecular formula C4H9NO3S and a molecular weight of 151.19 g/mol This compound is characterized by the presence of a sulfinyl group (S=O) attached to a dimethyl group and a hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide typically involves the reaction of dimethyl sulfoxide (DMSO) with 2-hydroxyacetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the sulfinyl group. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality control throughout the manufacturing process. The use of advanced equipment and automation helps in maintaining the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The sulfinyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in various scientific fields .

Properties

IUPAC Name

N-[dimethyl(oxo)-λ6-sulfanylidene]-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-9(2,8)5-4(7)3-6/h6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIXELJDHWPJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)CO)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.